[2-(3-Bromophenyl)propyl](ethyl)amine
Description
2-(3-Bromophenyl)propylamine is a secondary amine featuring a 3-bromophenyl group attached to a propyl chain, with an ethyl substituent on the nitrogen atom. For example, describes the preparation of a related compound, 2-(E)-[2-(3-bromophenyl)propylidene]cyclopentanone, through the reaction of 2-(3-bromophenyl)propyl aldehyde with a morpholine enamine intermediate .
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-ethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-13-8-9(2)10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
KSCZKXOJFNWKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)propylamine typically involves the following steps:
Bromination of Phenylpropane: The starting material, phenylpropane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylpropane.
Amination: The 3-bromophenylpropane is then subjected to nucleophilic substitution with ethylamine under basic conditions, often using sodium or potassium hydroxide as the base. This results in the formation of 2-(3-Bromophenyl)propylamine.
Industrial Production Methods: Industrial production of 2-(3-Bromophenyl)propylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)propylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, thiolates, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-(3-Bromophenyl)propylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenylpropylamines on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological disorders, given its structural similarity to certain neurotransmitters.
Industry:
Material Science: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can influence neurotransmitter systems, enzyme activity, or cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
| Compound Name | Bromine Position | Amine Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Syn. Methods | Reference |
|---|---|---|---|---|---|---|
| 2-(3-Bromophenyl)propylamine | Meta | Ethyl | C₁₁H₁₆BrN | 242.16 | Potential anti-inflammatory agent | |
| 2-(2-Bromophenyl)propan-2-amine HCl | Ortho | Methyl (tertiary amine) | C₉H₁₃BrN·HCl | 250.57 | Not specified (structural analog) | |
| 4-(3-(3-Bromophenyl)propyl)morpholine | Meta | Morpholine | C₁₃H₁₈BrNO | 300.20 | Not specified (heterocyclic derivative) | |
| (2-Bromophenyl)methylamine | Ortho | 3-Ethoxypropyl | C₁₂H₁₈BrNO | 272.18 | Not specified (ether-linked amine) |
- Bromine Position : Meta-substituted bromine (as in the target compound) offers balanced steric and electronic effects compared to ortho or para positions. Ortho-substituted analogs (e.g., QA-0193 in ) may exhibit reduced solubility due to steric hindrance .
Physicochemical Properties
- Solubility : Ethyl-substituted amines generally exhibit higher solubility in organic solvents than morpholine derivatives, which may form stable salts (e.g., HCl salts in QA-0193) .
- Stability : Tertiary amines (e.g., 2-(2-bromophenyl)propan-2-amine HCl) are more resistant to oxidation than secondary amines like the target compound .
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